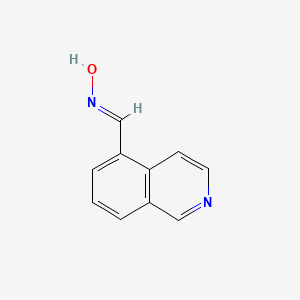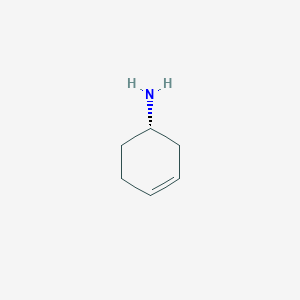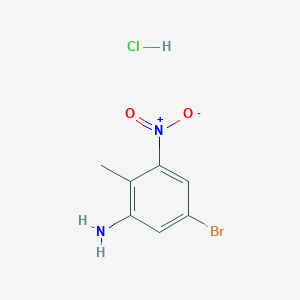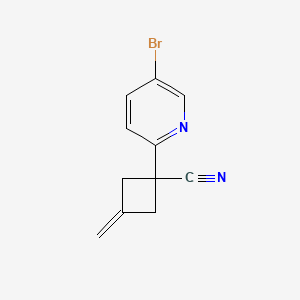![molecular formula C12H22N2O5 B8088991 (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid](/img/structure/B8088991.png)
(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The Boc protecting group is removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the protection, coupling, and deprotection steps.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the amide bond.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized amino acids, while reduction could produce reduced amides.
Aplicaciones Científicas De Investigación
(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, such as drug development.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of a methyl group.
(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-hydroxybutanoic acid: Similar structure with a hydroxy group instead of a methyl group.
Uniqueness
(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoicacid is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with biological molecules.
Propiedades
IUPAC Name |
(2R)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXMEXYAHMBYIU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aS)-rel-](/img/structure/B8088938.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B8088944.png)
![(2R)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B8088952.png)

![6-Bromospiro[3.3]heptane-2-carboxylic acid](/img/structure/B8088971.png)



![5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride](/img/structure/B8089024.png)
![1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B8089030.png)
